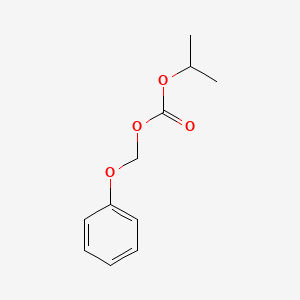

Phenoxymethyl propan-2-yl carbonate

Description

Properties

CAS No. |

920967-22-2 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

phenoxymethyl propan-2-yl carbonate |

InChI |

InChI=1S/C11H14O4/c1-9(2)15-11(12)14-8-13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |

InChI Key |

RVVRDXNHMOMFSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)OCOC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Alkylation Processes

Alkylation is another common method used to synthesize Phenoxymethyl propan-2-yl carbonate. This involves the reaction of phenolic compounds with alkyl halides.

-

$$

\text{Phenol} + \text{Alkyl Halide} \rightarrow \text{Alkoxy Compound}

$$

This method often employs bases like potassium carbonate or sodium hydroxide to facilitate the reaction, with solvents such as DMF or DMSO providing a suitable medium.

Detailed Methodologies

Synthesis via Carbonylation

One documented method for synthesizing this compound involves the carbonylation of phenol derivatives in the presence of carbon monoxide.

Synthesis via Alkylation

Another effective route involves the alkylation of phenolic compounds with propan-2-ol derivatives.

Reagents :

- Phenol

- Propan-2-ol

- Alkyl halide (e.g., chloroformate)

- Base (e.g., potassium carbonate)

-

- Temperature: Room temperature to reflux (60–80°C)

- Time: Several hours (4–12 hours)

Yield : Yields can vary from 60% to over 90% based on conditions and purification steps involved.

Comparative Analysis of Preparation Methods

The following table summarizes key aspects of the different preparation methods for this compound:

| Method | Key Reagents | Conditions | Typical Yield (%) |

|---|---|---|---|

| Carbonylation | Phenol, CO, Palladium | High pressure, elevated temp | 70–85 |

| Alkylation | Phenol, Propan-2-ol, Base | Room temp to reflux | 60–90 |

Chemical Reactions Analysis

Types of Reactions

Phenoxymethyl propan-2-yl carbonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form this compound derivatives with different functional groups.

Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.

Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with carboxylic acid or aldehyde groups, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Phenoxymethyl propan-2-yl carbonate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics enable it to act as a scaffold for developing inhibitors targeting specific enzymes. For instance, modifications of related compounds have shown potential as dual inhibitors of serine hydrolases, which are implicated in inflammatory processes . The ability to fine-tune the structure of this compound derivatives allows researchers to enhance their metabolic stability and efficacy against target enzymes .

1.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have demonstrated that certain modifications can lead to compounds with enhanced activity against various bacterial strains, making them potential candidates for new antibiotic therapies .

Materials Science

2.1 Polymer Synthesis

This compound is utilized in the synthesis of polycarbonates through ring-opening polymerization processes. These polymers are valuable in creating biodegradable materials with applications ranging from packaging to biomedical devices. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability, making them suitable for various industrial applications .

2.2 Coatings and Adhesives

The compound's reactivity allows it to be used in formulating advanced coatings and adhesives. Its ability to form stable bonds contributes to the durability and resistance of coatings against environmental factors, which is crucial for applications in automotive and aerospace industries .

Environmental Technology

3.1 Carbon Dioxide Fixation

Recent advancements highlight the role of this compound in carbon dioxide fixation processes. It can be employed as a reactant in the synthesis of cyclic carbonates from epoxides and CO₂, contributing to sustainable chemical practices by utilizing greenhouse gases as raw materials . This application not only aids in reducing atmospheric CO₂ levels but also provides valuable products for further chemical transformations.

3.2 Bioremediation

The compound has shown potential in bioremediation efforts, particularly in degrading pollutants through microbial action. Its derivatives can serve as substrates for microorganisms that metabolize harmful substances, thereby assisting in environmental cleanup efforts .

Case Studies

Mechanism of Action

The mechanism of action of phenoxymethyl propan-2-yl carbonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Carbonate Compounds

Key Structural Analogs

Butyl (2-Methylpropan-2-yl)oxy Carbonate

- Molecular Formula : C₉H₁₆O₄

- Molecular Weight : 190.24 g/mol

- Key Properties :

- XLogP3 (lipophilicity): 2.8

- Rotatable Bonds: 7

- Polar Surface Area (PSA): 44.8 Ų

- Stability: High due to steric hindrance from the tert-butyl group.

[(2S)-1-(6-Aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl Propan-2-yl Carbonate

- Molecular Formula : Complex structure with adenine and phosphate groups.

- Molecular Weight : >500 g/mol (estimated)

- Key Properties: High PSA (>120 Ų) due to multiple oxygen and nitrogen atoms. Limited rotatable bonds (rigid adenine-phosphoryl backbone). Designed for targeted drug delivery (e.g., nucleotide analogs).

Phenoxymethyl Propan-2-yl Carbonate (Hypothetical)

- Estimated Molecular Formula : C₁₁H₁₂O₅

- Estimated Molecular Weight : 224.21 g/mol

- Predicted Properties: XLogP3: ~3.5–4.0 (higher than butyl analog due to aromatic ring). Rotatable Bonds: ~6–7 (similar to butyl analog but with reduced flexibility from the phenoxymethyl group). PSA: ~50–55 Ų (slightly higher than butyl analog due to ether oxygen).

Physicochemical and Functional Differences

Key Observations :

- Reactivity: The phenoxymethyl group may stabilize intermediates in substitution reactions (e.g., nucleophilic displacement), as seen in quinazolinone derivatives .

- Synthetic Complexity: Adenine-phosphoryl carbonate requires multi-step synthesis, while phenoxymethyl and butyl analogs are simpler to prepare .

Biological Activity

Phenoxymethyl propan-2-yl carbonate is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound, often categorized under cyclic carbonates, features a five-membered ring structure that can exhibit unique reactivity patterns. Its chemical formula can be represented as , and it is characterized by the presence of both carbonate and phenoxymethyl groups, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The carbonate group can form hydrogen bonds with nucleophiles, while the phenoxy moiety can participate in π-π stacking interactions with aromatic residues in proteins. These interactions may influence enzyme activity and molecular recognition processes.

1. Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. Research indicates that compounds with similar structural features exhibit activity against various bacterial strains. For instance, derivatives of phenoxymethylpenicillin (penicillin-V), which share a similar backbone, have demonstrated efficacy against encapsulated bacteria like Streptococcus pneumoniae and Neisseria gonorrhoeae .

2. Anti-inflammatory Effects

Studies suggest that cyclic carbonates can inhibit enzymes involved in inflammatory pathways, such as phospholipase A2 (PLA2). The inhibition of PLA2 by derivatives related to this compound has been documented, indicating a potential role in reducing inflammation .

3. Enzyme Inhibition

The compound's ability to inhibit α-glucosidase has been explored as a strategy for managing type 2 diabetes. Inhibition of this enzyme delays glucose absorption in the intestines, which can help regulate blood sugar levels .

Case Studies

- Antimicrobial Efficacy : A study involving phenoxymethylpenicillin highlighted its pharmacokinetic properties, showing effective serum concentrations that correlate with its antimicrobial action . This provides a framework for understanding how similar compounds might behave in vivo.

- Inflammation Models : Experimental models assessing the anti-inflammatory effects of related cyclic carbonates revealed significant reductions in inflammatory markers when treated with these compounds .

- Diabetes Management : In vitro studies demonstrated that this compound analogs effectively inhibited α-glucosidase at varying concentrations, suggesting their potential use as therapeutic agents for glucose management .

Data Tables

Q & A

Basic: What are the recommended synthetic routes for phenoxymethyl propan-2-yl carbonate, and how can reaction conditions be optimized?

This compound is typically synthesized via esterification or transesterification reactions. For example, reacting chloromethyl isopropyl carbonate (CAS 35180-01-9) with phenoxymethyl derivatives under anhydrous conditions using a base catalyst (e.g., potassium carbonate) in acetonitrile can yield the target compound . Optimization includes controlling reaction temperature (e.g., reflux at 80–100°C), stoichiometric ratios of reagents, and solvent purity to minimize side reactions. Monitoring via thin-layer chromatography (TLC) or HPLC ensures reaction progression .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Key characterization methods include:

- NMR Spectroscopy : Confirm ester carbonyl peaks (δ ~155–160 ppm in -NMR) and phenoxymethyl protons (δ ~4.2–4.5 ppm in -NMR) .

- Mass Spectrometry : Validate molecular ion peaks (e.g., using ESI-MS) against theoretical molecular weights .

- Chromatography : Use HPLC with UV detection (λ ~210–230 nm) to assess purity (>98% is typical for research-grade material) .

Basic: What are the critical physical properties (e.g., solubility, stability) to consider during experimental design?

- Solubility : Slightly soluble in water (logP ~1.17), but miscible with organic solvents like acetonitrile or dichloromethane .

- Stability : Hydrolyzes under acidic/basic conditions; store in anhydrous environments at 2–8°C to prevent degradation .

- Thermal Sensitivity : Boiling point ~116–118°C; avoid prolonged heating above 100°C to prevent decomposition .

Advanced: How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions involving the carbonate group. For instance, the electrophilicity of the carbonyl carbon can be quantified using Fukui indices, while solvent effects (e.g., acetonitrile vs. DMF) are modeled via polarizable continuum models (PCM) . Such analyses help predict regioselectivity in reactions with amines or thiols .

Advanced: How should researchers address discrepancies in reported physicochemical data (e.g., boiling points) across literature sources?

Discrepancies may arise from measurement techniques (e.g., dynamic vs. static boiling point methods) or impurities. For example:

- Boiling points vary between 116–118°C (dynamic method, open capillary) and 147.5°C (closed-system distillation) .

- Validate data using standardized protocols (e.g., ASTM D86 for distillation) and cross-reference with high-purity samples analyzed via gas chromatography (GC) .

Advanced: What experimental strategies mitigate side reactions during the synthesis of derivatives (e.g., iodinated analogs)?

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyl moieties during iodination .

- Low-Temperature Reactions : Perform iodination at −20°C to suppress radical pathways .

- Inert Atmospheres : Conduct reactions under argon/nitrogen to prevent oxidation of intermediates .

Basic: What safety protocols are essential when handling this compound?

- Engineering Controls : Use fume hoods to maintain airborne concentrations below OSHA Permissible Exposure Limits (PELs) .

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Emergency Measures : Provide eyewash stations and emergency showers; contaminated clothing must be removed and professionally decontaminated .

Advanced: How can kinetic studies elucidate degradation pathways under varying pH conditions?

Design a pH-rate profile study:

- Prepare buffer solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy (e.g., loss of carbonyl absorbance at ~1750 cm in IR).

- Fit data to first-order kinetics to determine rate constants () and identify dominant mechanisms (e.g., base-catalyzed hydrolysis vs. acid-mediated ester cleavage) .

Advanced: What analytical approaches resolve co-elution issues in HPLC analysis of carbonate derivatives?

- Gradient Elution : Use acetonitrile/water gradients (e.g., 50% to 90% acetonitrile over 20 minutes) to improve peak separation .

- Tandem Mass Spectrometry (LC-MS/MS) : Differentiate isomers via fragmentation patterns (e.g., m/z ratios of phenoxymethyl vs. benzyl fragments) .

Advanced: How do steric and electronic effects influence the reactivity of this compound in multi-step syntheses?

Steric hindrance from the isopropyl group reduces nucleophilic attack at the carbonyl carbon, favoring alternative pathways (e.g., ring-opening at the methylene oxygen). Electronic effects can be probed via Hammett plots using substituted phenoxymethyl analogs . For example, electron-withdrawing substituents (e.g., nitro groups) accelerate hydrolysis rates by stabilizing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.